4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzo[f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with anaphylatoxin receptors and protein cyp2h . These targets play crucial roles in immune response and drug metabolism, respectively .
Mode of Action
It is suggested that the compound may act as an antagonist to anaphylatoxin receptors, inhibiting their activity . It may also serve as a substrate for protein CYP2H, potentially influencing the metabolism of other substances within the body .
Biochemical Pathways
Given its potential interaction with anaphylatoxin receptors and protein cyp2h, it may influence immune response pathways and drug metabolism pathways .
Result of Action
Based on its potential targets, it may modulate immune responses and influence the metabolism of other substances within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused benzo[f][1,4]oxazepines .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[f][1,4]oxazepines.
Scientific Research Applications
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antidepressant, analgesic, and calcium channel antagonist.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Loxapine: An antipsychotic drug with a similar benzo[f][1,4]oxazepine scaffold.
Amoxapine: An antidepressant with a similar chemical structure.
Uniqueness
4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substituents and the resulting pharmacological profile. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-phenacyl-2-propyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-8-18-20(24)21(13-16(22)14-9-4-3-5-10-14)19(23)15-11-6-7-12-17(15)25-18/h3-7,9-12,18H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCQEZAVKAZPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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